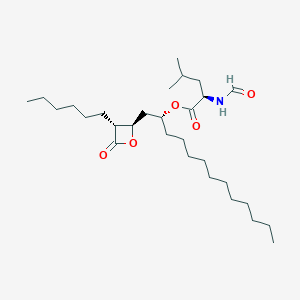

(R,R,R,R)-奥利司他

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R,R,R,R)-Orlistat is a potent and selective inhibitor of gastrointestinal lipases, primarily used in the treatment of obesity. It works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss. This compound is derived from lipstatin, a natural product of the bacterium Streptomyces toxytricini .

科学研究应用

(R,R,R,R)-Orlistat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipase inhibition and enzyme kinetics.

Biology: Investigated for its effects on lipid metabolism and energy balance.

Medicine: Widely used in clinical studies for obesity management and related metabolic disorders.

Industry: Employed in the development of weight-loss supplements and pharmaceuticals .

作用机制

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

(R,R,R,R)-Orlistat is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of (R,R,R,R)-Orlistat. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Orlistat involves several key steps:

Hydrogenation: The starting material, tetrahydrolipstatin, is hydrogenated to produce (R,R,R,R)-Orlistat.

Esterification: The intermediate product undergoes esterification to form the final compound.

Industrial Production Methods: Industrial production of (R,R,R,R)-Orlistat typically involves large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of specific catalysts and solvents to facilitate the reactions efficiently .

化学反应分析

Types of Reactions: (R,R,R,R)-Orlistat undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in (R,R,R,R)-Orlistat can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Hydrolysis: Produces alcohol and acid derivatives.

Oxidation: Results in oxidized derivatives with altered functional groups

相似化合物的比较

Tetrahydrolipstatin: The parent compound from which (R,R,R,R)-Orlistat is derived.

Lipstatin: A natural product with similar lipase inhibitory activity.

Comparison:

Uniqueness: (R,R,R,R)-Orlistat is unique in its high selectivity and potency as a lipase inhibitor. Unlike its parent compounds, it is specifically designed for therapeutic use in obesity management.

Efficacy: (R,R,R,R)-Orlistat has been shown to be more effective in reducing dietary fat absorption compared to its similar compounds .

属性

IUPAC Name |

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)